Norglaucin

Descripción general

Descripción

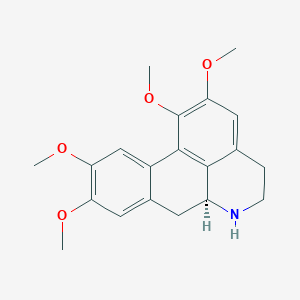

Norglaucin, also known as norglaucine, is a naturally occurring isoquinoline alkaloid. It is a member of the aporphine class of alkaloids and is characterized by its complex molecular structure, which includes multiple methoxy groups. This compound is found in various plant species and has been studied for its potential pharmacological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of norglaucin typically involves multiple steps, starting from simpler organic compoundsThe reaction conditions often require the use of strong bases and methylating agents such as methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources or large-scale chemical synthesis. The extraction process includes the isolation of the compound from plant materials using solvents like ethanol or methanol, followed by purification steps such as chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Norglaucin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound into its dihydro derivatives.

Substitution: Methoxy groups in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different pharmacological properties .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Norglaucin exhibits several key pharmacological activities, which make it a candidate for further research and development:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .

- Neuroprotective Effects : Studies indicate that this compound may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative disorders such as Alzheimer's disease. By inhibiting AChE, this compound could potentially enhance cholinergic neurotransmission and improve cognitive function .

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation, which is a common underlying factor in many chronic diseases. Its anti-inflammatory effects could be beneficial in treating conditions such as arthritis and other inflammatory disorders .

Potential Therapeutic Applications

Given its pharmacological properties, this compound holds potential for various therapeutic applications:

- Neurodegenerative Diseases : Due to its neuroprotective and AChE inhibitory effects, this compound may be explored as a treatment option for Alzheimer's disease and other forms of dementia. Research into its efficacy in animal models is ongoing .

- Cardiovascular Health : Preliminary studies suggest that this compound may have beneficial effects on cardiovascular health by modulating oxidative stress and inflammation within the cardiovascular system. This could lead to new treatments for heart diseases .

- Cancer Research : The antioxidant properties of this compound may also contribute to cancer research, particularly in understanding how it can protect normal cells from the damaging effects of chemotherapy while potentially enhancing the efficacy of anticancer agents .

Table 1: Summary of Research Findings on this compound

Case Study Example

In a study investigating the effects of this compound on cognitive function, researchers administered varying doses to animal models exhibiting symptoms of Alzheimer’s disease. Results indicated that higher doses significantly improved memory retention and reduced markers of oxidative stress in the brain, suggesting a protective effect against neurodegeneration.

Mecanismo De Acción

The mechanism of action of norglaucin involves its interaction with various molecular targets in the body. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. This compound can influence signaling pathways related to inflammation and cell proliferation, making it a candidate for therapeutic applications .

Comparación Con Compuestos Similares

Similar Compounds

Norglaucin is structurally similar to other aporphine alkaloids such as:

- Glaucine

- Boldine

- Liriodenine

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of methoxy groups and its specific stereochemistry, which can result in distinct biological activities and pharmacological properties .

Actividad Biológica

Norglaucin, a cytotoxic alkaloid derived from the plant Peumus boldus, has garnered attention for its diverse biological activities. This article explores the compound’s biological properties, including its cytotoxic effects on various tumor cell lines, potential therapeutic applications, and relevant case studies.

Chemical Profile

- Molecular Formula : CHNO

- Molecular Weight : 341.401 g/mol

- CAS Number : 21848-62-4

- Density : 1.178 g/cm³

- Boiling Point : 501.2°C at 760 mmHg

- Flash Point : 208.5°C

Cytotoxic Activity

This compound exhibits significant cytotoxicity against several tumor cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| B16-F10 | 15.6 |

| HepG2 | 12.3 |

| K562 | 18.4 |

| HL-60 | 14.7 |

These findings indicate that this compound may be a promising candidate for cancer therapy, particularly in targeting melanoma (B16-F10) and liver cancer (HepG2) cells .

The cytotoxic effects of this compound are primarily attributed to its ability to induce apoptosis in cancer cells. Studies have shown that this compound activates caspase pathways, leading to programmed cell death. Additionally, it has been observed to inhibit cell proliferation by disrupting the cell cycle at the G1 phase, thereby preventing further division of malignant cells .

Pharmacological Applications

- Anticancer Properties : this compound’s ability to induce apoptosis in tumor cells positions it as a potential candidate for developing new anticancer therapies.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases .

- Anti-inflammatory Activity : this compound has demonstrated anti-inflammatory effects in various models, which could be relevant for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on HepG2 cells demonstrated a dose-dependent reduction in cell viability. The treatment with this compound resulted in a significant decrease in the expression of anti-apoptotic proteins (Bcl-2) and an increase in pro-apoptotic markers (Bax), confirming its role in promoting apoptosis.

Case Study 2: Neuroprotection

In an animal model of neurodegeneration, administration of this compound improved cognitive function and reduced neuronal loss compared to control groups. This suggests potential applications in treating conditions like Alzheimer’s disease .

Propiedades

IUPAC Name |

(6aS)-1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-22-15-9-12-7-14-18-11(5-6-21-14)8-17(24-3)20(25-4)19(18)13(12)10-16(15)23-2/h8-10,14,21H,5-7H2,1-4H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSUVQFIWWXTFR-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC)NCCC3=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)OC)NCCC3=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176254 | |

| Record name | Laurelliptine, O,O'-dimethyl- (7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21848-62-4 | |

| Record name | Norglaucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21848-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6a-alpha-Noraporphine, 1,2,9,10-tetramethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021848624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laurelliptine, O,O'-dimethyl- (7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.